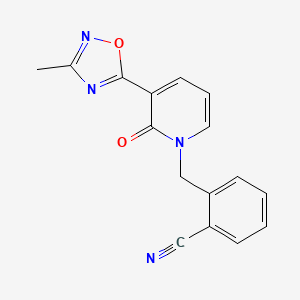

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c1-11-18-15(22-19-11)14-7-4-8-20(16(14)21)10-13-6-3-2-5-12(13)9-17/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIJZQSYKPUEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile typically involves multiple steps One common method starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which is then coupled with a pyridinone derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Positional Flexibility : Unlike the target compound, analogs like Compound 65 incorporate extended linkers (e.g., phenethyl-piperidine) and fused heterocycles (e.g., benzoimidazole), enhancing receptor-binding versatility .

- Functional Group Impact : The benzonitrile group in the target compound may enhance polarity compared to ester-containing analogs like Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate , which has higher lipophilicity due to the ethyl acetate moiety .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : The target compound lacks reported thermal data, whereas analogs like Compound 65 and 62 exhibit defined melting points, suggesting crystallinity .

- Spectroscopic Trends : The -NCH2- protons in oxadiazole-containing compounds resonate near δ 4.85 ppm, consistent with related derivatives .

Key Observations :

- Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs demonstrate antimalarial, anticancer, and antiplatelet effects, likely mediated by oxadiazole’s electron-deficient nature and aromatic π-π interactions .

- Synthetic Challenges: The synthesis of such compounds typically involves coupling oxadiazole precursors with pyridinone intermediates under basic conditions (e.g., Cs2CO3 in DMF), as seen in related benzoxazine derivatives .

Biological Activity

The compound 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight : 305.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyridine moieties are believed to facilitate binding to enzymes or receptors, leading to inhibition or modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.

- Receptor Modulation : It might act on specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacteria and fungi.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the compound may also possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Study 1: Antiviral Activity

A study investigating the antiviral properties of similar benzonitrile derivatives found that they effectively inhibited Hepatitis C Virus (HCV) replication in vitro. The structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring significantly enhanced antiviral efficacy.

Study 2: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxicity of various oxadiazole-containing compounds against cancer cells, it was found that the introduction of electron-withdrawing groups on the phenyl ring improved activity against breast cancer cells (MCF7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.